molecular formula C10H11NO4 B8794952 1,3-Dimethoxy-5-(2-nitroethenyl)benzene

1,3-Dimethoxy-5-(2-nitroethenyl)benzene

Cat. No.: B8794952
M. Wt: 209.20 g/mol
InChI Key: LIROLLNTVLAPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethoxy-5-(2-nitroethenyl)benzene is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1,3-dimethoxy-5-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3

InChI Key

LIROLLNTVLAPGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 34.5 g. (0.208 mole) 3,5-dimethoxybenzaldehyde and 12.68 g. (0.208 mole) nitromethane in 40 ml. methanol was cooled to 0° C. under a nitrogen atmosphere. To this was added dropwise a cold solution of 8.43 g. (0.211 mole) sodium hydroxide in 30 ml. water and stirring continued at 0° C. for 15 minutes after the addition was completed. The mixture was diluted with ice-water and added slowly to a solution of 40 ml. concentrated hydrochloric acid in 60 ml. water. The precipitated product (44 g.) was collected by filtration and recrystallized from methanol to give 28.6 g., M.P. 132° C. J. Org. Chem., 27, 376 (1976) reported M.P. 133.5°-134.5° C.
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0.211 mol
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ice water
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Synthesis routes and methods II

Procedure details

A mixture consisting of 3,5-dimethoxybenzaldehyde (20 g), nitromethane (20 ml), ammonium acetate (8 g) and acetic acid (80 ml) was refluxted for 11/2 hours and the reaction mixture was poured into ice water. The yellow solid which separated was filtered and dried under high vacuum to yield the title compound (22.3 g).
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20 g
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20 mL
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8 g
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ice water
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